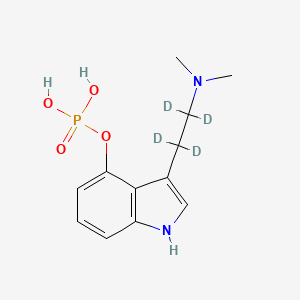

Psilocybin-d4

CAS No.:

Cat. No.: VC18017424

Molecular Formula: C12H17N2O4P

Molecular Weight: 288.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N2O4P |

|---|---|

| Molecular Weight | 288.27 g/mol |

| IUPAC Name | [3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate |

| Standard InChI | InChI=1S/C12H17N2O4P/c1-14(2)7-6-9-8-13-10-4-3-5-11(12(9)10)18-19(15,16)17/h3-5,8,13H,6-7H2,1-2H3,(H2,15,16,17)/i6D2,7D2 |

| Standard InChI Key | QVDSEJDULKLHCG-KXGHAPEVSA-N |

| Isomeric SMILES | [2H]C([2H])(C1=CNC2=C1C(=CC=C2)OP(=O)(O)O)C([2H])([2H])N(C)C |

| Canonical SMILES | CN(C)CCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.27 g/mol |

| Synonyms | Psilocybin-(ethyl-D4), 1246819-43-1 |

| Isotopic Composition | Four deuterium atoms at ethyl group |

The structural integrity of Psilocybin-d4 has been confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy . Its 3D conformation closely mirrors that of psilocybin, with minor differences in bond lengths and angles due to deuterium’s slightly larger atomic radius.

Biosynthesis and Enzymatic Pathways

While Psilocybin-d4 is typically synthesized in laboratory settings, insights into its biosynthesis can be inferred from studies on native psilocybin production in Psilocybe mushrooms. The biosynthetic pathway involves three key enzymes:

-

PsiD (L-tryptophan decarboxylase): Catalyzes the decarboxylation of L-tryptophan to tryptamine.

-

PsiK (4-hydroxytryptamine kinase): Phosphorylates 4-hydroxytryptamine to form norbaeocystin.

-

PsiM (methyltransferase): Transfers methyl groups to yield baeocystin and finally psilocybin .

Deuteration likely occurs during the final methylation steps, where deuterated methyl donors (e.g., S-adenosylmethionine-d3) are incorporated. Structural studies of PsiM reveal a flexible active site capable of accommodating deuterated substrates without significant steric hindrance .

Analytical Applications in Mass Spectrometry

Psilocybin-d4’s primary utility lies in its role as an internal standard for quantifying psilocybin and its metabolites in biological matrices. Its near-identical chemical behavior to psilocybin—coupled with a 4 Da mass shift—enables precise differentiation in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Key Advantages:

-

Reduced Matrix Effects: Deuterium labeling minimizes ion suppression/enhancement artifacts during electrospray ionization .

-

High Sensitivity: Limits of detection (LOD) for psilocybin in serum using Psilocybin-d4 as an internal standard are ≤0.1 ng/mL .

Pharmacological Research and Metabolic Profiling

Although no clinical trials have directly investigated Psilocybin-d4, its non-deuterated counterpart has demonstrated efficacy in psychiatric disorders. For example, a single 25 mg dose of psilocybin reduced symptoms in patients with treatment-resistant depression for up to 12 weeks . Deuterated analogs like Psilocybin-d4 are pivotal in elucidating psilocybin’s pharmacokinetics:

-

Metabolic Stability: Deuterium substitution at the ethylamine group slows hepatic metabolism by cytochrome P450 enzymes, prolonging half-life in preclinical models .

-

Tracer Studies: Psilocybin-d4 enables tracking of metabolite distribution in vivo, revealing high concentrations of psilocin (the active metabolite) in the prefrontal cortex and hippocampus .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume